molecular formula C17H17NO2 B494839 N-(4-benzoylphenyl)-2-methylpropanamide

N-(4-benzoylphenyl)-2-methylpropanamide

Cat. No.: B494839
M. Wt: 267.32g/mol
InChI Key: KVMHOJRLZIKMBZ-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-2-methylpropanamide (CAS 118059-80-6) is a synthetic amide derivative characterized by a benzoylphenyl group at the para-position of the aromatic ring and a branched 2-methylpropanamide chain. Its molecular formula is C₁₇H₁₇NO₂, with a molecular weight of 267.32 g/mol .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32g/mol

IUPAC Name

N-(4-benzoylphenyl)-2-methylpropanamide

InChI

InChI=1S/C17H17NO2/c1-12(2)17(20)18-15-10-8-14(9-11-15)16(19)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,20)

InChI Key

KVMHOJRLZIKMBZ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism (e.g., para vs. ortho benzoyl groups) impacts steric hindrance and solubility. For instance, the ortho-substituted morpholinyl derivative exhibits enhanced solubility due to the polar morpholine ring.

Backbone Modifications

  • Carboxamide vs. Propanamide : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (, Compound 3) replaces the propanamide chain with an indole-carboxamide scaffold, enhancing π-π stacking interactions with hydrophobic enzyme pockets.

Pharmacological Activity Comparison

Lipid-Lowering Efficacy

Studies on Triton WR-1339-induced hyperlipidemic rats reveal significant differences among analogs:

Compound Class Triglyceride Reduction (%) HDL Increase (%) Key Mechanism Reference
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide (Compound 3) 45% (12 h) 25% (12 h) PPAR-α activation
N-(4-Benzoylphenyl)pyrrole-2-carboxamide (Compound 5) 38% (24 h) 20% (24 h) LDL receptor upregulation
Gemfibrozil (Fibrate drug) 31% (12 h) 6% (12 h) PPAR-α agonism

Key Findings :

  • The benzoylphenyl moiety is critical for lipid modulation, with para-substitution optimizing PPAR-α binding .
  • This compound lacks direct data but shares structural motifs with active carboxamide analogs, suggesting comparable or enhanced activity due to improved metabolic stability from the 2-methyl group .

Mechanism of Action Insights

  • PPAR-α Activation : Analogs like Compound 3 () and fibrates () bind peroxisome proliferator-activated receptor alpha (PPAR-α), upregulating genes involved in fatty acid oxidation (e.g., ACOX1, CPT1A) and HDL synthesis (e.g., APOA1) .
  • LDL Receptor Modulation : Pyrrole-2-carboxamide derivatives () enhance LDL clearance via hepatic receptor upregulation, a mechanism distinct from PPAR-α pathways.

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